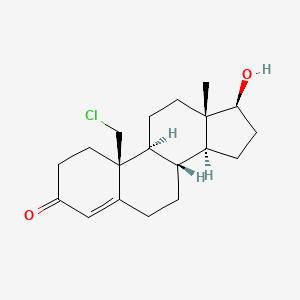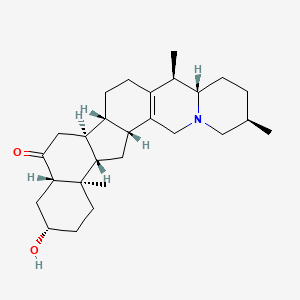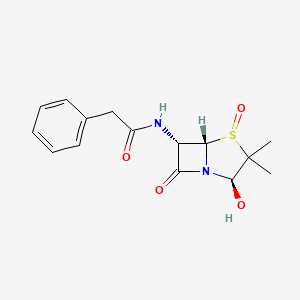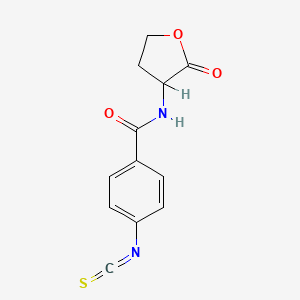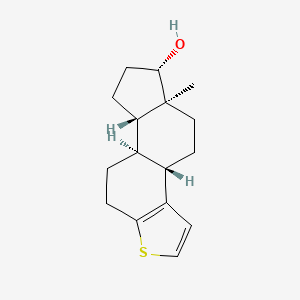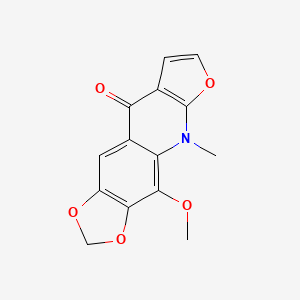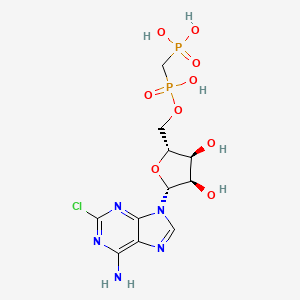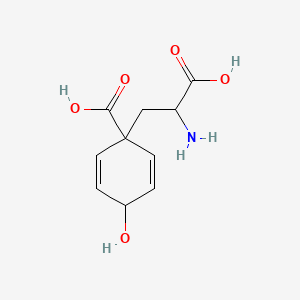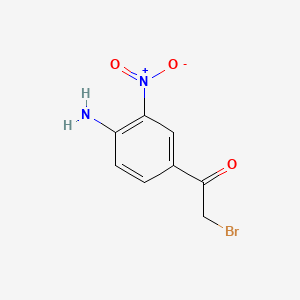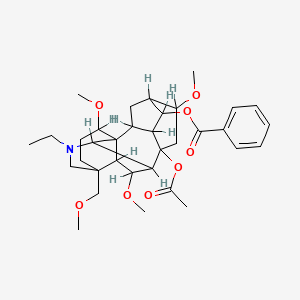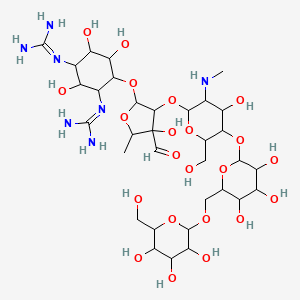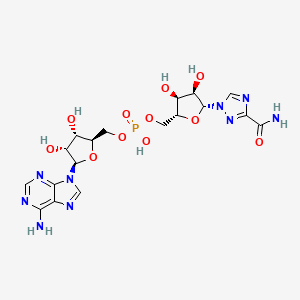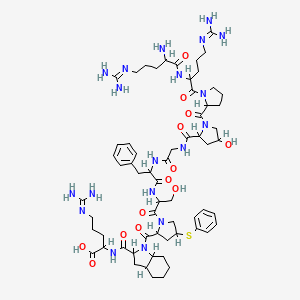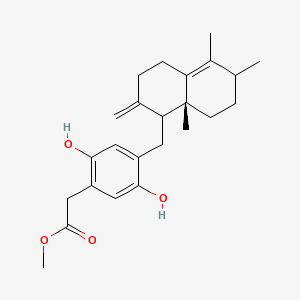
Peyssonol B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peyssonol B is a natural product found in Peyssonnelia with data available.
Applications De Recherche Scientifique
HIV-1 Inhibition
Peyssonol A, a compound related to Peyssonol B, has been synthesized along with its isomers and analogs to evaluate its anti-HIV-1 activity. The study found that both the aliphatic and aromatic domains of Peyssonol A are crucial for its potency, suggesting potential applications for this compound in HIV-1 inhibition (Treitler et al., 2013).
Immunomodulatory Activities
Physalins, related to this compound, have been identified in Physalis angulata L. and have shown immunomodulatory activities. Specifically, Physalin B reduced nitric oxide production in macrophages and modulated the levels of various cytokines, indicating potential for this compound in immunomodulation (Soares et al., 2003).
Synthesis and Structural Study
The synthesis of Peyssonnoside A, which contains this compound, has been achieved. This successful synthesis provides insights into the structural and functional aspects of this compound and its derivatives (Chesnokov & Gademann, 2021).
Anti-inflammatory Effects
Physalin B, from the same family as this compound, showed anti-inflammatory effects in a study. It suppressed multiple inflammatory signaling pathways, which could be relevant for this compound's potential anti-inflammatory applications (Zhang et al., 2020).
Propriétés
Numéro CAS |
156848-68-9 |
|---|---|
Formule moléculaire |
C24H32O4 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
methyl 2-[4-[[(8aR)-5,6,8a-trimethyl-2-methylidene-1,3,4,6,7,8-hexahydronaphthalen-1-yl]methyl]-2,5-dihydroxyphenyl]acetate |
InChI |
InChI=1S/C24H32O4/c1-14-8-9-24(4)19(16(14)3)7-6-15(2)20(24)10-17-11-22(26)18(12-21(17)25)13-23(27)28-5/h11-12,14,20,25-26H,2,6-10,13H2,1,3-5H3/t14?,20?,24-/m0/s1 |
Clé InChI |
SIFBYOROOILJHS-DQUWJENYSA-N |
SMILES isomérique |
CC1CC[C@@]2(C(C(=C)CCC2=C1C)CC3=CC(=C(C=C3O)CC(=O)OC)O)C |
SMILES |
CC1CCC2(C(C(=C)CCC2=C1C)CC3=CC(=C(C=C3O)CC(=O)OC)O)C |
SMILES canonique |
CC1CCC2(C(C(=C)CCC2=C1C)CC3=CC(=C(C=C3O)CC(=O)OC)O)C |
Synonymes |
peyssonol B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



